Regiochemical Differentiation: 7-Methoxy Position Confers Unique Cytostatic Activity Profile vs. 5- and 6-Methoxy Isomers
Within the 2-phenylindole class, the position of the methoxy substituent on the indole core dictates the compound's potency as an inhibitor of tubulin polymerization and cancer cell growth. In a systematic study of 39 novel 2-phenylindole derivatives bearing a 3,4,5-trimethoxyphenyl moiety at position 3, compounds with substituents at the 7-position (compounds 35–43) were all potent inhibitors of tubulin assembly, with IC50 values below 2.5 µM [1]. The most active 7-substituted derivatives, compound 36 and compound 38, inhibited MCF-7 breast cancer cell growth with IC50 values of 4 nM and 9 nM, respectively [1]. In contrast, the 6-methoxy analogue (compound 33) showed an MCF-7 IC50 of 1.3 nM, while 5-substituted derivatives displayed generally lower potency [1]. This demonstrates that the 7-position substitution yields a distinct activity spectrum compared to other regioisomers, making 7-methoxy-2-phenyl-1H-indole a critical starting scaffold for developing 7-substituted tubulin inhibitors.
| Evidence Dimension | MCF-7 breast cancer cell growth inhibition (IC50) |
|---|---|
| Target Compound Data | 7-substituted 2-phenylindole derivatives: IC50 range 4–23 nM (compounds 36 and 38: 4 and 9 nM, respectively) [1] |
| Comparator Or Baseline | 6-methoxy analogue (compound 33): IC50 = 1.3 nM; 5-substituted analogues: generally lower potency [1] |
| Quantified Difference | 7-substituted derivatives exhibit a distinct potency range; compound 36 (7-bromo ketone) is ~3-fold less potent than 6-methoxy analogue (33) but ~5–10-fold more potent than most 5-substituted analogues [1] |
| Conditions | MCF-7 human breast cancer cell line; 72-hour exposure; SRB assay [1] |
Why This Matters
Procurement of 7-methoxy-2-phenyl-1H-indole as a starting material enables SAR exploration specifically at the 7-position, a validated site for tuning tubulin inhibition and anticancer activity.
- [1] La Regina, G., et al. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. J. Med. Chem. 2015, 58, 5789–5807. View Source
